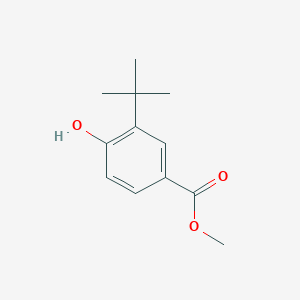
5-Methyl-2-(4-methyl-1-piperidinyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Pharmaceutical Intermediates
5-Methyl-2-(4-methyl-1-piperidinyl)aniline and its derivatives play a significant role in the synthesis of key pharmaceutical intermediates. For instance, an optimized synthesis method has been developed for methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate in creating new generation narcotic analgesics, such as remifintanil and novel fentanyl analogues (Kiricojevic et al., 2002).
Acid-Base Bifunctional Catalysis
The compound has been used in studies exploring the use of acid-base bifunctional ionic liquids as catalysts. This research focused on reactions involving aniline and dimethyl carbonate, demonstrating the compound's utility in understanding new catalytic processes (Zhang et al., 2010).
NMR Spectroscopy and Structural Analysis
NMR spectroscopy techniques have been applied to analyze compounds like N-(1,2,5-trimethyl-4-piperidylidene)aniline, providing insights into their structural configuration. Such studies contribute significantly to our understanding of the molecular structure and properties of these compounds (Aliev et al., 1989).
Synthesis of Piperidine Derivatives
5-Methyl-2-(4-methyl-1-piperidinyl)aniline derivatives have been used in the synthesis of functionalized piperidine derivatives, demonstrating the potential of these compounds in creating diverse chemical structures (Shaterian & Azizi, 2013).
Analgesic Activity
Research has been conducted on the synthesis and analgesic activity of ring-methylated 1-substituted 4-propananilidopiperidines, highlighting the relevance of 5-Methyl-2-(4-methyl-1-piperidinyl)aniline derivatives in pharmacological studies (Riley et al., 1973).
Mécanisme D'action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds generally interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities and can affect multiple pathways .
Result of Action
As a piperidine derivative, it may have a range of potential effects depending on its specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 5-Methyl-2-(4-methyl-1-piperidinyl)aniline can be influenced by various environmental factors . These could include factors such as pH, temperature, and the presence of other molecules in the environment .
Propriétés
IUPAC Name |
5-methyl-2-(4-methylpiperidin-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10-5-7-15(8-6-10)13-4-3-11(2)9-12(13)14/h3-4,9-10H,5-8,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBHHJBUKYXVQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(4-methyl-1-piperidinyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)
![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)
![5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356371.png)

![9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane](/img/structure/B1356378.png)






![4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid](/img/structure/B1356392.png)
